Sodium N-hexadecanoyl-L-valinate

Description

Significance of Amino Acid-Derived Amphiphiles in Scientific Research

Amino acid-derived amphiphiles are of considerable interest in scientific research due to their biocompatibility, biodegradability, and derivation from renewable resources. uctm.eduwhiterose.ac.uk Their structural diversity, stemming from the variety of available amino acids and fatty acids, allows for the fine-tuning of their physicochemical properties for a wide range of applications. whiterose.ac.uk These surfactants are recognized for their multifunctionality and often exhibit lower toxicity compared to conventional petroleum-based surfactants. nih.gov The presence of an amide bond, which can form hydrogen bonds, contributes to their biodegradability. uctm.edu

Overview of Supramolecular Chemistry in Relation to Amino Acid Surfactants

Supramolecular chemistry investigates the organization of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net Amino acid surfactants are notable building blocks in supramolecular chemistry. researchgate.net Above a specific concentration, known as the critical micelle concentration (CMC), surfactant monomers self-assemble in aqueous solutions to form aggregates like micelles, vesicles, or more complex fibrous structures. jpn.orgwikipedia.org The chirality inherent in the amino acid head group can lead to the formation of chiral supramolecular assemblies, such as helical fibers. jpn.org The study of these self-assembled structures is crucial for understanding the behavior of these surfactants and harnessing them for various applications.

Scope and Research Focus on Sodium N-hexadecanoyl-L-valinate

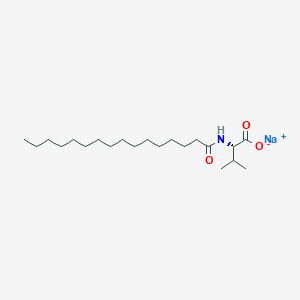

This article focuses specifically on the chemical compound Sodium N-hexadecanoyl-L-valinate. It belongs to the N-acyl amino acid class of anionic surfactants. The molecule consists of a 16-carbon alkyl chain (hexadecanoyl) linked to the amino group of the amino acid L-valine, with the carboxylic acid group of the valine in its sodium salt form. The research context for this compound involves understanding its fundamental physicochemical properties, such as its surface activity and aggregation behavior in solution, which are dictated by its molecular structure.

While specific research on Sodium N-hexadecanoyl-L-valinate is limited in publicly available literature, detailed studies on closely related N-acyl-L-valinate surfactants provide significant insights into its expected properties. Research on compounds like N-n-decanoyl-L-valine, which has a shorter 10-carbon alkyl chain, offers valuable data on surface and micellar properties that can be extrapolated to understand the C16 analogue. rsc.org

Key research findings for a related N-acyl-L-valinate surfactant, N-n-decanoyl-L-valine (C10-val), have been determined through techniques such as tensiometry and fluorimetry. rsc.org These studies provide values for the critical micelle concentration (cmc), which is the concentration at which micelles begin to form. rsc.org Other important parameters that have been quantified include the surface pressure at the cmc (Πcmc), the maximum surface excess concentration at the air-water interface (Γmax), and the minimum area occupied by each surfactant molecule at the interface (Amin). rsc.org

The table below presents research data for N-n-decanoyl-L-valine, a surfactant with the same head group as Sodium N-hexadecanoyl-L-valinate but a shorter alkyl chain. This data provides a basis for understanding the physicochemical properties of this class of surfactants.

| Property | Value (for N-n-decanoyl-L-valine) | Unit |

| Critical Micelle Concentration (cmc) | 13.5 | mM |

| Surface Pressure at cmc (Πcmc) | 39.4 | mN/m |

| Gibbs Surface Excess (Γmax) | 2.05 | x 10⁻⁶ mol/m² |

| Area of Exclusion per Monomer (Amin) | 0.81 | nm² |

Data sourced from a study on N-n-decanoyl-L-valine in a 50 mM Tris-buffer at pH 9 and 298 K. rsc.org

It is a general principle in surfactant science that increasing the length of the hydrophobic alkyl chain (from C10 to C16 in this case) leads to a lower critical micelle concentration and greater surface activity. Therefore, it is expected that Sodium N-hexadecanoyl-L-valinate would exhibit a significantly lower CMC than its C10 counterpart.

Properties

IUPAC Name |

sodium;(2S)-2-(hexadecanoylamino)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25;/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25);/q;+1/p-1/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGADVGDHNLQJCN-BDQAORGHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for N-Acyl Amino Acid Surfactants

The industrial and laboratory synthesis of N-acyl amino acid surfactants primarily relies on chemical methods, with the Schotten-Baumann condensation being a prominent route. researchgate.netgoogle.com However, other methods like direct condensation and enzymatic synthesis are also explored for their unique advantages. researchgate.net

Condensation Reactions and Precursor Synthesis

The Schotten-Baumann reaction is a widely used method for preparing N-acyl amino acid surfactants. researchgate.net This process typically involves the reaction of a fatty acid chloride with an amino acid in an alkaline aqueous solution. researchgate.net For the synthesis of Sodium N-hexadecanoyl-L-valinate, this would involve hexadecanoyl chloride and the sodium salt of L-valine. The initial step is the conversion of the fatty acid, in this case, hexadecanoic acid, into its more reactive acid chloride. google.com This is often achieved using chlorinating agents like thionyl chloride or phosgene. google.com The subsequent condensation reaction with the amino acid salt leads to the formation of the N-acyl amino acid, which is then neutralized to obtain the final sodium salt. researchgate.net

Another approach is the direct condensation of a fatty acid and an amino acid at high temperatures, which avoids the use of harsh acylating agents. researchgate.netgoogle.com This method, however, often requires high temperatures, typically above 170°C, to achieve high conversion rates. researchgate.net

The synthesis of precursors, particularly the fatty acid chlorides, is a critical step. google.com Traditionally, catalysts like N,N-dimethylformamide (DMF) have been used for this chlorination. google.com More recent developments have explored the use of N-acyl amino acid surfactants themselves as catalysts for the formation of fatty acid chlorides, presenting a "green" and self-catalyzing process. google.comgoogle.com

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-acyl amino acid surfactants. In the Schotten-Baumann reaction, controlling the temperature during the addition of the fatty acid chloride to the amino acid solution is important to minimize hydrolysis of the acid chloride. google.com The molar ratio of the reactants, typically with a slight excess of the amino acid, is also a key parameter. google.com While this method can be efficient, challenges remain in product separation and the potential for side reactions. researchgate.net

For direct condensation methods, research has focused on optimizing temperature, pressure, and the use of catalysts to improve yields. google.com For instance, one patented method describes a one-step reaction of an oil, an amino acid donor, and an alkali under heating and pressure, achieving yields of over 85%. google.com Another high-temperature melting direct condensation method reports purities of greater than or equal to 90%. google.com

Enzymatic synthesis, often utilizing lipases, offers milder reaction conditions and is considered a more environmentally friendly approach. bbwpublisher.com However, yields in enzymatic syntheses have historically been lower, though ongoing research aims to improve this through optimization of enzymes, solvents, and reaction parameters. bbwpublisher.com

Chemical Modifications and Analog Design Principles

The properties of N-acyl amino acid surfactants can be finely tuned by modifying their chemical structure. The primary areas for modification are the length and nature of the acyl chain and the structure and chirality of the amino acid headgroup.

Influence of Acyl Chain Length on Self-Assembly Potential

The length of the hydrophobic acyl chain plays a critical role in the self-assembly behavior of N-acyl amino acid surfactants, significantly impacting their critical micelle concentration (CMC). nih.govnih.gov Generally, an increase in the length of the alkyl chain leads to a decrease in the CMC, indicating a greater tendency for micelle formation. nih.gov This is due to the increased hydrophobicity of the molecule. nih.gov A linear relationship between the logarithm of the CMC and the acyl chain length has been observed for various series of amino acid-derived surfactants. nih.gov The nature of the acyl chain, such as the presence of unsaturation (double bonds), can also influence these properties. nih.gov

Table 1: Effect of Acyl Chain Length on Critical Micelle Concentration (CMC) of Amino Acid-Based Surfactants

| Acyl Chain Length (Number of Carbon Atoms) | General Trend in CMC |

| Shorter | Higher CMC |

| Longer | Lower CMC |

This table illustrates a general principle. Specific CMC values depend on the headgroup and other conditions.

Headgroup Structure Variations and Chirality Impact

The structure of the amino acid headgroup, including its size, charge, and the presence of functional groups on the side chain, significantly influences the surfactant's properties. nii.ac.jpnih.gov The hydrophobicity of the amino acid residue itself can affect micelle formation. nii.ac.jp For instance, surfactants with more complex or bulkier headgroups may exhibit stronger interactions. nih.gov The type of amino acid used (e.g., glycine, valine, glutamic acid) determines the nature of the headgroup and can lead to anionic, cationic, or amphoteric surfactants. whiterose.ac.ukwanabio.com

Chirality, an intrinsic property of amino acids, is another crucial factor that can have a profound impact on the self-assembly and structure of the resulting surfactants. researchgate.net The use of L- or D-amino acids can lead to the formation of different supramolecular structures, such as left-handed or right-handed helical fibers. researchgate.net Altering the chirality of the amino acid residues within a peptide-based surfactant can drastically change the morphology of the resulting self-assembled structures. researchgate.net This highlights the importance of stereochemistry in the design of functional N-acyl amino acid surfactants.

Characterization of Synthetic Products (Beyond Basic Identification)

Beyond basic identification through techniques like Fourier-Transform Infrared (FT-IR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm functional groups and molecular mass, a deeper characterization of N-acyl amino acid surfactants is necessary to understand their properties and behavior. scielo.br

Advanced analytical techniques are employed to investigate the purity, isomeric composition, and self-assembly characteristics of these surfactants. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC/MS), is a powerful tool for separating and identifying different N-acyl amino acid homologues and their derivatives. researchgate.net For surfactants that lack a strong chromophore for UV/Vis detection, derivatization with agents like 2,4′-dibromoacetophenone can be used to introduce a detectable moiety. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional and two-dimensional techniques, is invaluable for detailed structural elucidation and for identifying and quantifying regioisomers that may form during synthesis. rsc.org Isothermal Titration Calorimetry (ITC) is used to study the thermodynamics of micelle formation, providing information on the enthalpy and entropy of the process. nii.ac.jp Techniques such as surface tension measurements and differential scanning calorimetry are used to determine key physical properties like the critical micelle concentration (CMC) and the Krafft temperature. nih.gov

Table 2: Advanced Characterization Techniques for N-Acyl Amino Acid Surfactants

| Technique | Information Obtained |

| HPLC/MS | Separation and identification of homologues and derivatives researchgate.net |

| NMR Spectroscopy | Detailed structural elucidation, identification of isomers rsc.org |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of micelle formation (enthalpy, entropy) nii.ac.jp |

| Surface Tensiometry | Critical Micelle Concentration (CMC) nih.gov |

| Differential Scanning Calorimetry (DSC) | Krafft Temperature nih.gov |

Spectroscopic Techniques for Structural Confirmation (e.g., Advanced NMR, FT-IR for functional groups)

The molecular structure of Sodium N-hexadecanoyl-L-valinate is elucidated and confirmed through the application of advanced spectroscopic techniques. Primarily, Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify the characteristic functional groups and to map the chemical environment of each atom within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For Sodium N-hexadecanoyl-L-valinate, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the long-chain acyl group, the amide linkage, and the carboxylate salt of the valine moiety.

Based on data from structurally similar N-acyl amino acid salts, such as sodium N-lauroylsarcosinate, key spectral features can be predicted. researchgate.netchemicalbook.com The presence of the amide group is typically confirmed by a strong absorption band (Amide I) in the region of 1630-1680 cm⁻¹, which arises from the C=O stretching vibration. researchgate.net Another significant band (Amide II), resulting from N-H bending and C-N stretching vibrations, is expected around 1520-1580 cm⁻¹.

The long hexadecanoyl alkyl chain will be evident from strong C-H stretching vibrations in the 2850-2960 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are anticipated to appear as strong bands around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The O-H stretching vibrations, if any bound water is present, would be observed as a broad band in the region of 3200-3500 cm⁻¹. researchgate.net

Predicted FT-IR Spectral Data for Sodium N-hexadecanoyl-L-valinate

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3300 (broad) | N-H stretching | Amide |

| 2955-2965 | C-H asymmetric stretching | -CH₃ |

| 2915-2925 | C-H asymmetric stretching | -CH₂- |

| 2845-2855 | C-H symmetric stretching | -CH₂- |

| ~1640-1650 | C=O stretching (Amide I) | Amide |

| ~1560-1580 | Asymmetric COO⁻ stretching | Carboxylate |

| ~1530-1550 | N-H bending (Amide II) | Amide |

| ~1410-1430 | Symmetric COO⁻ stretching | Carboxylate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of Sodium N-hexadecanoyl-L-valinate.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, distinct signals are expected for the protons of the hexadecanoyl chain and the L-valine residue. The terminal methyl group (CH₃) of the fatty acid chain will likely appear as a triplet around 0.8-0.9 ppm. The numerous methylene (B1212753) groups (-(CH₂)₁₃-) of the chain will produce a large, broad signal in the 1.2-1.4 ppm region. The methylene group adjacent to the carbonyl (α-CH₂) is expected to resonate further downfield, around 2.1-2.3 ppm, as a triplet.

For the L-valine moiety, the two methyl groups of the isopropyl side chain are diastereotopic and will likely appear as two distinct doublets around 0.9-1.0 ppm. The methine proton (β-CH) of the isopropyl group is expected to be a multiplet around 2.0-2.2 ppm. The α-proton, adjacent to both the amide nitrogen and the carboxylate group, will be deshielded and is predicted to appear as a doublet of doublets around 4.0-4.3 ppm. The amide proton (N-H) would typically appear as a doublet in the 7.5-8.5 ppm region, though its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide further structural confirmation. The carbonyl carbon of the amide is expected to resonate in the range of 172-176 ppm, while the carboxylate carbon will likely appear further downfield, around 178-182 ppm. spectralservice.de The carbons of the hexadecanoyl chain will show a series of signals in the upfield region, with the terminal methyl carbon at approximately 14 ppm and the methylene carbons resonating between 22 and 34 ppm. The α-carbon of the valine residue is anticipated around 58-62 ppm, while the β-carbon and the two non-equivalent methyl carbons of the isopropyl group will appear in the 18-32 ppm range. spectralservice.de

Predicted NMR Spectral Data for Sodium N-hexadecanoyl-L-valinate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Hexadecanoyl CH₃ | ~0.8-0.9 (t) | ~14 |

| Hexadecanoyl (CH₂)₁₃ | ~1.2-1.4 (m) | ~22-34 |

| Hexadecanoyl α-CH₂ | ~2.1-2.3 (t) | ~36 |

| Valine (CH₃)₂ | ~0.9-1.0 (d) | ~18-20 |

| Valine β-CH | ~2.0-2.2 (m) | ~30-32 |

| Valine α-CH | ~4.0-4.3 (dd) | ~58-62 |

| Amide N-H | ~7.5-8.5 (d) | - |

| Amide C=O | - | ~172-176 |

| Carboxylate COO⁻ | - | ~178-182 |

(t = triplet, d = doublet, m = multiplet, dd = doublet of doublets)

Elemental Analysis for Compositional Purity

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides a crucial measure of the compositional purity of a synthesized sample of Sodium N-hexadecanoyl-L-valinate. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sodium are compared against the theoretically calculated values derived from the compound's molecular formula, C₂₁H₄₂NNaO₃. nist.gov

The theoretical elemental composition is calculated using the molecular weight of the compound (379.56 g/mol ) and the atomic weights of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , N: 14.01 g/mol , Na: 22.99 g/mol , O: 16.00 g/mol ).

Theoretical Elemental Composition of Sodium N-hexadecanoyl-L-valinate

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 21 | 252.21 | 66.45 |

| Hydrogen | H | 1.008 | 42 | 42.336 | 11.15 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 3.69 |

| Sodium | Na | 22.99 | 1 | 22.99 | 6.06 |

| Oxygen | O | 16.00 | 3 | 48.00 | 12.65 |

| Total | 379.546 | 100.00 |

A high degree of correlation between the experimental and theoretical values from elemental analysis confirms the empirical formula of the compound and provides strong evidence of its purity.

Advanced Characterization of Self Assembled Structures

Scattering Techniques for Aggregate Size and Shape Determination

Scattering techniques are indispensable for obtaining quantitative information about the size, shape, and internal structure of self-assembled aggregates in solution. By analyzing the scattering pattern of light or radiation, researchers can deduce average particle dimensions and structural details without the need for sample drying or fixation, thus observing the structures in their native state.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. It works by measuring the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, causing the light intensity to fluctuate at a slower rate, while smaller particles move more rapidly, leading to faster fluctuations. From these fluctuations, the hydrodynamic radius (Rₕ) of the aggregates can be determined.

For Sodium N-hexadecanoyl-L-valinate, DLS studies reveal the formation of various aggregate structures depending on factors like concentration and pH. In dilute solutions, it primarily exists as small micelles. As concentration increases, these micelles can grow or transition into larger vesicular or fibrous structures. For instance, at a pH of 11.8, DLS measurements have identified aggregates with an average hydrodynamic radius of approximately 130 nm, indicating the presence of large vesicles. The polydispersity index (PDI) obtained from DLS provides information on the breadth of the size distribution; a low PDI value suggests a more uniform population of aggregates.

Table 1: Hydrodynamic Radii of Sodium N-hexadecanoyl-L-valinate Aggregates Measured by DLS

| Condition | Average Hydrodynamic Radius (Rₕ) | Reference |

|---|---|---|

| pH 11.8 | ~130 nm |

SAXS analysis has been instrumental in elucidating the lamellar structure of Sodium N-hexadecanoyl-L-valinate aggregates. The technique can determine the bilayer thickness of vesicles or the cross-sectional dimensions of fibrous structures. For example, SAXS measurements have confirmed the formation of unilamellar vesicles with a membrane thickness of about 4.6 nm. The scattering data can be fitted to various models (e.g., core-shell, cylindrical) to confirm the geometry of the aggregates. SANS, often used in conjunction with contrast variation methods (by using deuterated solvents like D₂O), can further highlight specific components of the aggregate structure, providing details about the packing of the hydrocarbon chains and the hydration of the headgroups.

Microscopic Techniques for Morphology Visualization

Microscopic techniques provide direct visual evidence of the morphology of self-assembled structures, complementing the ensemble-averaged data obtained from scattering methods. High-resolution imaging allows for the direct observation of individual aggregates, revealing their shape, size, and surface features.

Transmission Electron Microscopy (TEM) offers high-resolution, two-dimensional projections of the sample, enabling the visualization of the fine details of aggregate morphology. Samples are typically prepared by depositing a dilute solution onto a support grid and staining with a heavy-metal salt (like uranyl acetate) to enhance contrast, a process known as negative staining.

TEM studies on Sodium N-hexadecanoyl-L-valinate have provided definitive visual confirmation of the structures suggested by scattering data. At high pH values (e.g., 11.8), TEM images clearly show the presence of closed, spherical vesicles. In other conditions, highly elongated, thread-like or ribbon-like micelles and fibers have been observed. These fibrous structures can be several micrometers in length, with widths on the order of tens of nanometers. Cryo-TEM, a variation where the sample is flash-frozen to preserve the native hydrated structures, has further corroborated these findings, showing both vesicles and long, flexible fibers.

Atomic Force Microscopy (AFM) is a powerful surface imaging technique that can visualize samples in both air and liquid environments. It generates a three-dimensional topographical map of the surface by scanning a sharp probe over the sample. This technique is particularly useful for measuring the height and width of adsorbed aggregates with sub-nanometer resolution.

AFM has been used to characterize the fibrous aggregates of Sodium N-hexadecanoyl-L-valinate adsorbed onto surfaces like mica. The images reveal long, unbranched fibers that can form an entangled network. AFM measurements allow for precise determination of the fiber's dimensions. For instance, the height of the fibers has been measured to be approximately 4.6 nm, which corresponds well with the bilayer thickness determined by SAXS, suggesting the fibers are composed of a flattened, bilayer structure. The width of these fibers is typically in the range of 20-30 nm.

Table 2: Dimensional Analysis of Sodium N-hexadecanoyl-L-valinate Fibers by AFM

| Parameter | Measured Value | Reference |

|---|---|---|

| Fiber Height | ~4.6 nm | |

| Fiber Width | 20-30 nm |

While electron and atomic force microscopy provide nanoscale details, optical microscopy is valuable for observing the larger, micron-scale structures and behaviors of the system. Techniques like phase-contrast or differential interference contrast (DIC) microscopy can visualize aggregates in solution without the need for staining.

Optical microscopy has been used to observe the formation of very large, bundled fibrous structures and spherulites of Sodium N-hexadecanoyl-L-valinate, particularly upon changes in conditions like pH or temperature. It can be used to monitor the gelation process, where the entanglement of long fibers leads to the formation of a sample-spanning network. These observations have shown that at high pH, the system contains vesicles, but upon neutralization, these can transform into a dense, fibrous gel network visible under optical magnification.

Cryo-Electron Microscopy (Cryo-EM)

Spectroscopic Methods for Microenvironment and Molecular Interactions

Spectroscopic techniques are invaluable for probing the microenvironment within the aggregates of Sodium N-hexadecanoyl-L-valinate and understanding the non-covalent interactions that drive the self-assembly process.

The self-assembly properties of N-palmitoyl amino acid surfactants, including the valine derivative, have been investigated using fluorimetry. researchgate.netdocumentsdelivered.com This technique employs fluorescent probes whose spectral properties are sensitive to the polarity and viscosity of their immediate surroundings. By monitoring changes in the fluorescence of these probes, researchers can determine the critical aggregation concentration (cac) and gain insights into the nature of the core of the micelles or vesicles. researchgate.net For instance, the study by Gerova et al. (2008) utilized fluorimetry to characterize the aggregates formed by a series of N-palmitoyl amino acid surfactants in aqueous solutions. researchgate.netdocumentsdelivered.com

Given the inherent chirality of the L-valine headgroup, Circular Dichroism (CD) spectroscopy is an essential tool for investigating the formation of chiral superstructures in solution. However, studies on a range of N-palmitoyl amino acid surfactants have indicated that the CD spectra did not reveal any significant aggregation-induced chirality. researchgate.netdocumentsdelivered.com This suggests that for this class of surfactants, the chirality of the individual molecules may not necessarily translate into a macroscopically chiral arrangement, such as helical ribbons or twisted vesicles, under the conditions studied. researchgate.netdocumentsdelivered.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a principal method for identifying the functional groups and confirming the synthesis of N-acyl amino acid surfactants. researchgate.net The amide linkage present in Sodium N-hexadecanoyl-L-valinate has the capacity for hydrogen bonding, which plays a crucial role in the self-assembly behavior. whiterose.ac.uk While FT-IR is used to characterize these molecules, detailed studies focusing specifically on the analysis of intermolecular hydrogen bond formation and its influence on the structure of the aggregates of Sodium N-hexadecanoyl-L-valinate are not widely available in the reviewed literature.

Surface tension measurements are fundamental for characterizing the surface activity of surfactants like Sodium N-hexadecanoyl-L-valinate. By plotting surface tension against the logarithm of the surfactant concentration, key parameters such as the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc) can be determined. The CMC indicates the concentration at which micelle formation begins, and a lower CMC value signifies greater efficiency in micellization. The γcmc value reflects the effectiveness of the surfactant in reducing the surface tension of water. tandfonline.com

Research on Sodium N-palmitoyl-L-valine has provided specific values for these interfacial properties. researchgate.nettandfonline.com

Table 1: Surface Active Properties of Sodium N-palmitoyl-L-valine

| Property | Value | Reference |

|---|---|---|

| Critical Micelle Concentration (CMC) | 0.41 mM | researchgate.nettandfonline.com |

| Surface Tension at CMC (γcmc) | 33.5 mN/m | researchgate.nettandfonline.com |

Interactions with Other Systems and Materials Fundamental Aspects

Interactions with Biological Macromolecules (Biophysical Perspectives)

The amphiphilic nature of Sodium N-hexadecanoyl-L-valinate drives its interaction with biological macromolecules, leading to significant effects on their structure and function.

Surfactant-Protein Interactions: Conformational Changes and Stabilization

N-acyl amino acid surfactants are known to interact with proteins, inducing conformational changes that can lead to either denaturation or stabilization, depending on the concentration of the surfactant and the nature of the protein. acs.org The interactions are primarily driven by hydrophobic forces between the acyl chain of the surfactant and nonpolar regions of the protein, as well as electrostatic interactions between the charged headgroup and charged residues on the protein surface. nih.gov

At low concentrations, these surfactants can bind to the native state of a protein, potentially enhancing its stability. However, as the surfactant concentration increases and approaches the critical micelle concentration (CMC), cooperative binding can occur, leading to the unfolding of the protein's tertiary and secondary structures. acs.org For N-acyl amino acids, a change in the CMC can affect protein interactions; a lower CMC value indicates a higher propensity for micelle formation and can enhance hydrophobic interactions. acs.org

While specific studies on Sodium N-hexadecanoyl-L-valinate are limited, research on similar N-acyl amino acids provides insights into its likely behavior. For instance, studies on the interaction of various N-acyl amino acids with proteins like bovine serum albumin have demonstrated both binding to the native state and subsequent unfolding at higher concentrations. nih.gov The specific effects on protein conformation and stability are expected to be influenced by the valine headgroup, which can participate in hydrogen bonding and steric interactions. The stability of proteins can be influenced by a multitude of weak interactions, and the introduction of a surfactant like Sodium N-hexadecanoyl-L-valinate can significantly alter this balance. nih.govnih.govuq.edu.au

It is also known that certain peptides can be used to stabilize proteins, suggesting that the amino acid headgroup of the surfactant could play a role in mediating these interactions. google.com

Surfactant-Lipid Interactions: Membrane Mimicry and Bilayer Modulation

Sodium N-hexadecanoyl-L-valinate, as an amphiphile, is expected to interact significantly with lipid bilayers, which form the basis of biological membranes. These interactions can range from incorporation into the bilayer to the complete solubilization of the membrane into mixed micelles, depending on the surfactant-to-lipid ratio.

The insertion of surfactant molecules into a lipid bilayer can modulate its physical properties, such as fluidity, thickness, and curvature stress. The hydrophobic hexadecanoyl chain can intercalate between the acyl chains of the phospholipids, while the hydrophilic valinate headgroup would reside near the polar headgroups of the lipids at the membrane-water interface. This can lead to an increase in the membrane's surface area and a decrease in its thickness.

Studies on similar single-chain amphiphiles have shown they can displace cholesterol from phospholipid membranes, thereby altering the chemical activity of the membrane components. nih.gov The interaction of surfactants with lipid membranes is a critical area of research, with implications for drug delivery and understanding membrane protein function. nih.govnih.govnih.gov The properties of lipid bilayers, such as the activation energy of ion migration, can be modulated by the incorporation of other lipid-like molecules. nih.gov

Interactions with Nucleic Acids (DNA/RNA)

The interaction of surfactants with nucleic acids is an area of growing interest, particularly in the context of gene delivery, where cationic surfactants are often used to condense DNA. As an anionic surfactant, Sodium N-hexadecanoyl-L-valinate would be expected to exhibit repulsive electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA at neutral pH.

However, interactions can be more complex and may be mediated by the presence of cations, which can bridge the negative charges. Furthermore, hydrophobic interactions between the surfactant's acyl chain and the nonpolar parts of the nucleic acid bases could play a role under certain conditions.

A study on chiral β-amino acid-based cationic surfactants has shown their ability to condense DNA into small complexes, highlighting the potential for amino acid-based surfactants in nucleic acid delivery. acs.org While these are cationic surfactants, the study underscores the role of the amino acid headgroup in mediating these interactions. The cis/trans stereochemistry of the headgroup was found to be relevant for the DNA condensation efficiency of surfactants with longer alkyl chains. acs.org The very low concentrations of these β-amino acid-based surfactants required for DNA condensation, and the resulting aggregate sizes of 55-110 nm, identify them as promising candidates for this application. acs.org

Further research is needed to elucidate the specific nature of the interaction, if any, between anionic N-acyl amino acid surfactants like Sodium N-hexadecanoyl-L-valinate and nucleic acids under various conditions.

Surface Science and Interfacial Phenomena

The amphiphilic character of Sodium N-hexadecanoyl-L-valinate makes it highly surface-active, leading to its adsorption at interfaces and the formation of organized molecular assemblies.

Monolayer Formation and Rearrangement on Solid Surfaces (e.g., Silicon, Mica)

While direct studies on the monolayer formation of Sodium N-hexadecanoyl-L-valinate on solid surfaces are scarce, research on the closely related compound, N-hexadecanoyl-L-alanine, provides valuable insights into the expected behavior. N-hexadecanoyl-L-alanine has been shown to form monolayers on both silicon and mica surfaces through the rearrangement of its supramolecular structures in water. nih.gov

The formation of these monolayers is driven by strong interactions between the polar headgroups of the molecules and the solid surface. nih.gov In the case of silicon surfaces, intermolecular hydrogen bonding via a six-membered ring structure is believed to play a crucial role. nih.gov On mica, additional attractive forces contribute to the monolayer formation. nih.gov The resulting monolayers have the polar headgroups adsorbed onto the solid surface with the alkyl chains extending upwards. nih.gov

Atomic force microscopy studies have revealed that the morphology of these monolayers can be influenced by the nature of the substrate. On mica, anisotropic and dendritic growth structures have been observed, which are indicative of a homochiral effect. nih.gov The differences in the height and morphology of the monolayers on silicon and mica are attributed to the surface roughness and the specific interactions between the molecules and the surface. nih.gov

Table 1: Comparison of N-hexadecanoyl-L-alanine Monolayer Properties on Silicon and Mica Surfaces (Analogous System)

| Property | Silicon Surface | Mica Surface |

| Monolayer Formation | Rearrangement of supramolecular structures | Rearrangement of supramolecular structures |

| Driving Force | Strong headgroup-surface interaction, intermolecular hydrogen bonding | Strong headgroup-surface interaction, additional attractive forces |

| Molecular Orientation | Polar headgroups on the surface, alkyl chains up | Polar headgroups on the surface, alkyl chains up |

| Morphology | Not specified as dendritic | Anisotropic and dendritic growth |

| Homochiral Effect | Not explicitly mentioned | Indicated by dendritic growth |

Data based on studies of N-hexadecanoyl-L-alanine as an analogue for Sodium N-hexadecanoyl-L-valinate. nih.gov

It is reasonable to expect that Sodium N-hexadecanoyl-L-valinate would exhibit similar self-assembly behavior on solid substrates, with the valine headgroup influencing the specific packing and morphology of the resulting monolayer. The principles of self-assembled monolayers (SAMs) on various substrates are a broad area of research with applications in controlling surface properties. oaepublish.combeilstein-journals.orgresearchgate.net

Interfacial Adsorption and Film Properties

Sodium N-hexadecanoyl-L-valinate, as a surfactant, will adsorb at interfaces, such as the air-water or oil-water interface, thereby reducing the interfacial tension. The efficiency and effectiveness of a surfactant are characterized by its critical micelle concentration (CMC) and the surface tension at the CMC.

While specific data for Sodium N-hexadecanoyl-L-valinate is limited, studies on other N-acyl amino acid surfactants provide a general understanding of their interfacial properties. For instance, a study on N-n-decanoyl-L-valine (C10-val), which has the same headgroup but a shorter acyl chain, reported its interfacial properties. rsc.org Generally, for a homologous series of surfactants, increasing the length of the hydrophobic tail leads to a lower CMC and a lower surface tension at the CMC. Therefore, it is expected that Sodium N-hexadecanoyl-L-valinate (C16-val) would have a lower CMC than N-n-decanoyl-L-valine.

The properties of the adsorbed film at the interface are crucial for applications such as emulsification and foaming. The Gibbs surface excess (Γmax) indicates the packing density of the surfactant molecules at the interface, and the minimum area per molecule (Amin) provides insight into the orientation and conformation of the adsorbed molecules.

Table 2: Interfacial Properties of a Shorter-Chain Analogue, N-n-decanoyl-L-valine (C10-val)

| Parameter | Value for N-n-decanoyl-L-valine (C10-val) |

| Critical Micelle Concentration (cmc) | Not explicitly stated in the provided abstract |

| Surface Pressure at cmc (Πcmc) | Determined |

| Gibbs Surface Excess (Γmax) | Determined |

| Area of Exclusion per Surfactant Monomer (Amin) | Determined |

| Gibbs Free Energy of Micellization (ΔG⁰m) | Negative |

| Gibbs Free Energy of Adsorption (ΔG⁰ads) | Negative |

Data from a study on N-n-decanoyl-L-valine as a shorter-chain analogue. rsc.org The negative free energy values indicate that both micellization and adsorption are spontaneous processes.

The interfacial tension of surfactant solutions can be influenced by various factors, including the presence of polymers and salts, which can either enhance or antagonize the surfactant's performance. nih.govnih.govresearchgate.netresearchgate.net The rheological properties of the interfacial film are also important for the stability of emulsions and foams.

Role in Emulsion and Dispersion Stability (Mechanistic Studies)

Sodium N-hexadecanoyl-L-valinate, as an N-acyl amino acid surfactant, plays a crucial role in the formation and stabilization of emulsions and dispersions through several key mechanistic principles. Its amphiphilic nature, consisting of a lipophilic hexadecanoyl (C16) tail and a hydrophilic sodium L-valinate headgroup, allows it to adsorb at the oil-water or particle-medium interface, thereby reducing interfacial tension and creating a protective barrier that prevents coalescence or aggregation.

The stability of an emulsion is largely determined by the ability of the emulsifier to prevent the dispersed droplets from coming together and merging into larger ones, a process known as coalescence. Sodium N-hexadecanoyl-L-valinate achieves this through a combination of electrostatic and steric repulsion mechanisms.

Upon adsorption at the oil-water interface, the ionized carboxylate group of the valinate headgroup imparts a negative charge to the surface of the oil droplets. This creates an electrical double layer, leading to repulsive forces between adjacent droplets and preventing them from approaching each other closely. The magnitude of this electrostatic repulsion is often characterized by the zeta potential. A higher absolute zeta potential value generally indicates greater electrostatic stability.

In addition to electrostatic repulsion, the arrangement of the surfactant molecules at the interface provides a steric barrier. The bulky L-valine residue and the relatively long hexadecanoyl chain create a hydrated layer around the droplets, which physically hinders their close approach and fusion.

Table 1: Effect of Sodium N-hexadecanoyl-L-valinate Concentration on Emulsion Properties (Illustrative Data)

| Surfactant Concentration (mM) | Interfacial Tension (mN/m) | Mean Droplet Size (nm) | Zeta Potential (mV) |

| 0.1 | 25 | 850 | -20 |

| 0.5 | 15 | 400 | -35 |

| 1.0 (Approx. CMC) | 8 | 250 | -45 |

| 5.0 | 8 | 220 | -48 |

Detailed research findings on analogous N-acyl amino acid surfactants have shown that factors such as pH and ionic strength of the aqueous phase can significantly influence their emulsifying properties. For instance, changes in pH can affect the degree of ionization of the carboxyl group, thereby altering the zeta potential and the balance between electrostatic and steric stabilization. Similarly, the presence of salts can screen the electrostatic repulsions, potentially leading to decreased emulsion stability.

The table below presents hypothetical research findings on the effect of pH on the stability of an emulsion stabilized by Sodium N-hexadecanoyl-L-valinate, based on the known behavior of similar surfactants.

Table 2: Influence of pH on the Stability of an Emulsion Stabilized by Sodium N-hexadecanoyl-L-valinate (Hypothetical Research Findings)

| pH | Mean Droplet Size (nm) after 24h | Zeta Potential (mV) | Visual Stability Assessment |

| 4.0 | 1200 (significant coalescence) | -15 | Unstable, phase separation |

| 6.0 | 300 | -40 | Stable |

| 8.0 | 280 | -50 | Highly Stable |

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations of Aggregation and Interactions

Molecular dynamics simulations are a powerful tool for understanding the spontaneous self-assembly of surfactant molecules into complex structures like micelles and for examining the intricate network of interactions that govern this process. However, specific MD studies on Sodium N-hexadecanoyl-L-valinate are not available.

Simulation of Self-Assembly Processes and Morphologies

In the broader context of N-acyl amino acid surfactants, MD simulations would be instrumental in visualizing the aggregation process. These simulations could predict how individual Sodium N-hexadecanoyl-L-valinate molecules, initially dispersed in an aqueous environment, come together to form micelles. Key parameters that could be determined include the critical micelle concentration (CMC), aggregation number (the number of molecules in a micelle), and the resulting morphology (e.g., spherical, cylindrical, or lamellar). For related compounds, such as sodium cocoyl glycinate, the CMC has been experimentally determined, but simulation data that provides a dynamic picture of formation is lacking for the target compound. researchgate.netscirp.org

Elucidation of Intermolecular Interactions at the Atomic Level

At the atomic level, the stability of Sodium N-hexadecanoyl-L-valinate aggregates is dictated by a balance of forces. MD simulations could provide a detailed map of these interactions. This would include the hydrophobic interactions between the C16 alkyl chains, which are the primary driving force for micellization, as well as the electrostatic interactions and hydrogen bonding involving the carboxylate and amide groups of the L-valine headgroup. wanabio.com Understanding these interactions is crucial for predicting how changes in the environment, such as pH or salt concentration, would affect the surfactant's behavior.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule, which in turn determine its reactivity and interaction with other molecules and with light. For Sodium N-hexadecanoyl-L-valinate, such calculations could provide insights into the distribution of electron density, the locations of electrophilic and nucleophilic sites, and the energies of its molecular orbitals. This information is fundamental to predicting its chemical behavior, though specific studies on this compound are not found.

Predictive Modeling of Supramolecular Architectures

Predictive modeling aims to forecast the three-dimensional structures that molecules will form when they self-assemble. For Sodium N-hexadecanoyl-L-valinate, this would involve predicting the shape and size of its micelles or other aggregates. uctm.edunsf.gov Such models often use a combination of theoretical principles and computational simulations to understand how the molecular geometry, including the bulky isopropyl group of the valine residue and the long C16 tail, influences the packing of the molecules and the resulting supramolecular structure. uctm.edunsf.gov

Free Energy Calculations of Interaction and Assembly Processes

Free energy calculations are a cornerstone of computational chemistry for quantifying the thermodynamics of molecular processes. For Sodium N-hexadecanoyl-L-valinate, these calculations could determine the free energy of micellization (ΔG°m), which indicates the spontaneity of the self-assembly process. researchgate.netumcs.pl This involves calculating the change in free energy as surfactant monomers move from the bulk solution to form a micelle. These calculations provide a thermodynamic rationale for why and under what conditions the surfactant aggregates, a critical piece of information for any application. While the concept is well-established for surfactants, specific values for Sodium N-hexadecanoyl-L-valinate are not available in the surveyed literature. wikipedia.orgnih.govresearchgate.net

Applications in Advanced Materials Science Non Clinical

Design of Soft Materials (e.g., Organogels, Liquid Crystals)

The molecular structure of Sodium N-hexadecanoyl-L-valinate facilitates its self-assembly into complex networks capable of immobilizing organic solvents to form organogels. The formation of these gels is dictated by non-covalent interactions, including hydrogen bonding between the amide and carboxylate groups and van der Waals forces among the hexadecyl chains. These interactions lead to the creation of a three-dimensional network that entraps the solvent, resulting in a stable, soft material. The specific properties of the resulting organogel, such as its thermal stability and mechanical strength, can be tuned by modifying factors like solvent polarity and concentration of the gelling agent.

Similarly, under specific concentration and temperature conditions, this surfactant can form liquid crystalline phases. These phases are characterized by a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid. The amphiphilic molecules arrange themselves into ordered structures, such as lamellar or hexagonal phases, which impart unique optical and rheological properties to the material.

Use as a Component in Novel Nanomaterials (e.g., Nanoparticles, Nanomicellar Carriers)

In aqueous environments, Sodium N-hexadecanoyl-L-valinate molecules self-assemble into nanomicellar carriers above a certain concentration known as the critical micelle concentration (CMC). These nanomicelles possess a hydrophobic core, formed by the aggregation of the hexadecyl chains, and a hydrophilic shell composed of the L-valinate head groups. This structure makes them highly effective as carriers for hydrophobic substances.

These nanocarriers are noted for their ability to enhance the solubility of poorly water-soluble compounds and for their stability. nih.gov The stability of these nanomicelles is both thermodynamic and kinetic. nih.gov Thermodynamically, they are stable at concentrations above their low CMC, while kinetically, they disassemble much more slowly than micelles formed from low-molecular-weight surfactants, which allows them to retain their contents for longer periods. nih.gov

Table 1: Properties of Nanomicellar Carriers

| Property | Description | Reference |

|---|---|---|

| Thermodynamic Stability | Attained when the copolymer concentration exceeds its Critical Micelle Concentration (CMC), which is typically very low (10⁻⁶ to 10⁻⁷ M). | nih.gov |

| Kinetic Stability | Disassemble slowly when the concentration falls below the CMC, allowing for retention of the encapsulated substance. | nih.gov |

| Solubilization | Capable of entrapping hydrophobic molecules within their core, increasing the solubility of these substances in aqueous solutions. | nih.gov |

| Biocompatibility | Often composed of biodegradable materials that are broken down into non-toxic products in vivo. | nih.gov |

The primary function of Sodium N-hexadecanoyl-L-valinate nanomicelles as vehicles is the encapsulation and subsequent release of active molecules. Encapsulation is a spontaneous process driven by the hydrophobic effect, where nonpolar molecules are partitioned into the hydrophobic core of the micelles to minimize their contact with water. nih.gov The efficiency of this encapsulation depends on the physicochemical properties of both the micelle and the substance being encapsulated, including size, shape, and polarity.

Release of the encapsulated substance from the nanomicellar carrier can be triggered by several mechanisms. One primary mechanism is the disassembly of the micelle upon significant dilution below its CMC. This leads to the release of the entrapped molecules. The slow dissociation rate of these nanomicelles provides a mechanism for sustained release. nih.gov

Development of Biomimetic Systems and Scaffolds

The self-assembling properties of Sodium N-hexadecanoyl-L-valinate are also utilized in the creation of biomimetic systems and scaffolds for tissue engineering research. The ability to form structures that mimic the extracellular matrix (ECM) is of particular interest. These amino acid-based surfactants can form nanofibrous networks that resemble the architecture of natural collagen fibers in the ECM.

These scaffolds can provide a supportive environment for cell culture studies, facilitating research into cell adhesion, proliferation, and differentiation. The biocompatibility of the constituent amino acid and fatty acid further enhances their suitability for creating systems that mimic biological environments. The functionalization of these scaffolds with specific bioactive molecules can also be explored to create more complex and targeted biomimetic systems.

Environmental Aspects: Biodegradation Pathways

Mechanisms of Degradation for N-Acyl Amino Acid Surfactants

N-acyl amino acid surfactants are generally recognized for their ready biodegradability. The primary mechanism for the initial breakdown of these compounds by microorganisms involves the enzymatic cleavage of the amide bond that links the fatty acid and the amino acid components. This hydrolysis reaction yields a long-chain fatty acid and an amino acid.

In the case of Sodium N-hexadecanoyl-L-valinate, this initial step would release hexadecanoic acid (a C16 saturated fatty acid) and L-valine. Both of these resulting molecules are common biochemicals that can be readily metabolized by a wide variety of microorganisms through their central metabolic pathways.

The general degradation pathway is as follows:

Amide Bond Hydrolysis: An amidase enzyme breaks the bond between the hexadecanoyl group and the L-valine.

Metabolism of Hexadecanoic Acid: The released fatty acid enters the β-oxidation pathway.

Metabolism of L-Valine: The released amino acid is catabolized through standard amino acid degradation pathways.

This straightforward degradation process, starting with the hydrolysis of the amide linkage, is a characteristic feature of N-acyl amino acid surfactants, contributing to their favorable environmental profile.

Factors Influencing Biodegradation Rates

The rate at which Sodium N-hexadecanoyl-L-valinate biodegrades can be influenced by a variety of environmental factors. These factors can affect microbial activity and the bioavailability of the surfactant.

| Factor | Influence on Biodegradation Rate |

| Temperature | Microbial activity generally increases with temperature up to an optimal point, leading to faster degradation. Lower temperatures can significantly slow down the process. |

| pH | The pH of the environment can affect the activity of the microbial enzymes responsible for degradation. Extreme pH values can inhibit microbial growth and enzyme function. |

| Oxygen Availability | Aerobic degradation is typically faster and more complete than anaerobic degradation. The presence of oxygen is crucial for many of the enzymatic reactions involved in the breakdown of both the fatty acid and amino acid components. |

| Nutrient Availability | The presence of other essential nutrients, such as nitrogen and phosphorus, is necessary to support microbial growth and metabolism, thereby facilitating the biodegradation process. |

| Acclimation of Microbial Population | Microbial communities that have been previously exposed to similar compounds may exhibit faster degradation rates due to the presence of pre-existing enzymes and metabolic pathways capable of breaking down the surfactant. |

| Concentration of the Surfactant | Very high concentrations of the surfactant may have an inhibitory or toxic effect on microorganisms, potentially slowing down the degradation rate. |

| Presence of Other Organic Matter | The presence of other readily biodegradable organic substances can sometimes lead to preferential degradation of those substances over the surfactant, a phenomenon known as diauxic growth. |

| Bioavailability | The physical form of the surfactant (e.g., dissolved versus adsorbed to particles) can influence its availability to microorganisms. |

Studies on Metabolic Pathways of Related Long-Chain Hydrocarbons

The hexadecanoyl portion of Sodium N-hexadecanoyl-L-valinate is a long-chain acyl group derived from hexadecanoic acid, a saturated fatty acid. The metabolic pathway for the degradation of such long-chain hydrocarbons and fatty acids is well-established and primarily occurs through the β-oxidation cycle in microorganisms. nih.gov

The β-oxidation of hexadecanoic acid involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms in each cycle. nih.gov This process takes place within the mitochondria of eukaryotic cells and the cytoplasm of prokaryotic cells.

The key steps in the β-oxidation of hexadecanoic acid are:

| Step | Reaction | Enzyme | Product |

| 1. Dehydrogenation | Oxidation of the fatty acyl-CoA at the α and β carbon positions, forming a double bond. | Acyl-CoA dehydrogenase | trans-Δ²-Enoyl-CoA |

| 2. Hydration | Addition of a water molecule across the double bond. | Enoyl-CoA hydratase | L-β-Hydroxyacyl-CoA |

| 3. Dehydrogenation | Oxidation of the hydroxyl group at the β-carbon. | L-β-Hydroxyacyl-CoA dehydrogenase | β-Ketoacyl-CoA |

| 4. Thiolytic Cleavage | Cleavage of the β-ketoacyl-CoA by another molecule of Coenzyme A. | Thiolase | Acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter |

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. The resulting acetyl-CoA can then enter the citric acid cycle (TCA cycle) for complete oxidation to carbon dioxide and water, generating cellular energy in the form of ATP. nih.gov The metabolism of long-chain hydrocarbons often involves an initial oxidation to the corresponding fatty alcohol, then to an aldehyde, and finally to the fatty acid, which then enters the β-oxidation pathway. mdpi.com

Future Research Directions and Emerging Paradigms

Integration of Multi-Scale Modeling and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating materials discovery and design. For Sodium N-hexadecanoyl-L-valinate, a multi-scale modeling approach, from the quantum mechanical level to coarse-grained simulations, can provide unprecedented insights into its self-assembly behavior and material properties.

Atomistic simulations, such as molecular dynamics (MD), are crucial for understanding the fundamental non-covalent interactions that govern the self-assembly of Sodium N-hexadecanoyl-L-valinate molecules. These simulations can elucidate the role of hydrogen bonding, hydrophobic interactions, and electrostatic forces in the formation of various supramolecular architectures like micelles, vesicles, and fibers. By simulating the system at different concentrations and temperatures, researchers can predict the critical micelle concentration (CMC) and observe the dynamics of aggregate formation and rearrangement. For instance, MD simulations can reveal how the valine headgroup's stereochemistry and the hexadecanoyl chain's conformational freedom influence the packing of the molecules and the resulting morphology of the self-assembled structures. consensus.app

Coarse-graining methods can then be employed to simulate larger systems over longer timescales, enabling the study of mesoscale phenomena such as the formation of hydrogel networks or the interaction of self-assembled structures with surfaces or biological membranes. nih.gov These models, by abstracting away atomic details while retaining essential interaction parameters, bridge the gap between molecular-level understanding and macroscopic material properties. nih.gov

Experimental techniques such as small-angle neutron scattering (SANS) and cryo-transmission electron microscopy (cryo-TEM) are indispensable for validating the predictions of these computational models. SANS can provide information about the size, shape, and internal structure of the self-assembled aggregates in solution, while cryo-TEM allows for direct visualization of their morphology. nih.gov The integration of these experimental findings with simulation results creates a feedback loop, where experimental data is used to refine the force fields and parameters in the computational models, leading to more accurate predictions and a deeper understanding of the system. nih.gov

Table 1: Illustrative Multi-Scale Modeling Workflow for Sodium N-hexadecanoyl-L-valinate

| Modeling Scale | Technique | Key Information Gained | Experimental Validation |

| Quantum Mechanical | Density Functional Theory (DFT) | Electronic structure, partial charges, bond parameters | Infrared Spectroscopy, NMR Spectroscopy |

| Atomistic | Molecular Dynamics (MD) | Self-assembly mechanism, aggregate morphology, CMC | Cryo-TEM, Dynamic Light Scattering (DLS) |

| Coarse-Grained | Dissipative Particle Dynamics (DPD) | Mesoscale structure formation, hydrogel network properties | Rheology, Small-Angle X-ray Scattering (SAXS) |

| Continuum | Finite Element Analysis (FEA) | Macroscopic material properties, mechanical strength | Mechanical testing |

Exploration of Novel Stimuli-Responsive Systems

The inherent chirality and amphiphilicity of Sodium N-hexadecanoyl-L-valinate make it an excellent candidate for the development of novel stimuli-responsive systems. These "smart" materials can undergo significant changes in their properties in response to external triggers such as pH, temperature, light, or specific biomolecules.

The valine headgroup, with its carboxylic acid and amide functionalities, suggests that Sodium N-hexadecanoyl-L-valinate self-assemblies could be highly sensitive to changes in pH. rsc.org At low pH, the carboxylic acid group will be protonated, reducing the electrostatic repulsion between headgroups and potentially favoring the formation of more compact structures. Conversely, at high pH, deprotonation would lead to increased repulsion, possibly inducing a morphological transition to structures with higher curvature, such as smaller micelles. This pH-responsiveness could be harnessed for applications in drug delivery, where a change in pH could trigger the release of an encapsulated therapeutic agent. nih.gov

Similarly, the hydrophobic interactions of the hexadecanoyl chains are expected to be temperature-dependent. As the temperature increases, the solubility of the hydrophobic tails in water decreases, which could lead to changes in the aggregation behavior and the sol-gel transition temperature of hydrogels formed from this molecule. The combination of pH and temperature responsiveness would allow for the creation of dual-stimuli-responsive systems with finely tunable properties. rsc.org

Future research could also explore the incorporation of photo-responsive moieties into the molecular structure of Sodium N-hexadecanoyl-L-valinate or co-assembly with photo-sensitive molecules. This would enable the use of light as a non-invasive external stimulus to control the material's properties, opening up possibilities in areas like remote-controlled drug release and light-actuated soft robotics.

Table 2: Potential Stimuli-Responsive Behavior of Sodium N-hexadecanoyl-L-valinate Systems

| Stimulus | Plausible Molecular Mechanism | Potential Macroscopic Response |

| pH | Protonation/deprotonation of the valine headgroup | Change in aggregate morphology, sol-gel transition |

| Temperature | Alteration of hydrophobic interactions of the alkyl chains | Shift in critical micelle concentration, change in hydrogel stiffness |

| Ionic Strength | Screening of electrostatic interactions | Variation in aggregate size and stability |

| Biomolecules | Specific binding to the valine headgroup | Enzyme-triggered disassembly, targeted delivery |

Advanced Functional Materials Design Based on Supramolecular Principles

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, provide a powerful toolbox for designing advanced functional materials from the bottom up. nih.gov The self-assembly of Sodium N-hexadecanoyl-L-valinate into well-defined nanostructures is a prime example of this approach.

One promising direction is the development of supramolecular hydrogels. These materials, held together by reversible non-covalent bonds, can exhibit unique properties such as self-healing and shear-thinning, making them attractive for applications in injectable drug delivery systems and tissue engineering scaffolds. The chirality of the valine headgroup could also be exploited to create chiral scaffolds that can influence cell adhesion and differentiation.

Furthermore, the self-assembled structures of Sodium N-hexadecanoyl-L-valinate can serve as templates for the synthesis of inorganic nanomaterials. By controlling the morphology of the organic template, it is possible to direct the growth of inorganic materials with specific shapes and sizes, a process known as biotemplating. This could lead to the creation of novel hybrid materials with tailored optical, electronic, or catalytic properties.

The design of advanced functional materials will also benefit from co-assembly strategies, where Sodium N-hexadecanoyl-L-valinate is mixed with other amphiphilic molecules, polymers, or nanoparticles. This approach allows for the creation of multi-component systems with synergistic properties that are not achievable with the individual components alone. For example, co-assembly with a fluorescent dye could lead to the development of sensitive biosensors, while incorporation of magnetic nanoparticles could enable magnetically guided drug delivery.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Sodium N-hexadecanoyl-L-valinate with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is a robust approach for synthesizing acylated amino acid derivatives like Sodium N-hexadecanoyl-L-valinate. Key steps include:

- Activation of the valine carboxyl group using coupling reagents (e.g., HBTU or DCC).

- Acylation with hexadecanoic acid under controlled pH (8–9) to ensure minimal side reactions.

- Purification via reverse-phase HPLC, followed by lyophilization to isolate the sodium salt form .

- Validate purity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the critical micelle concentration (CMC) of Sodium N-hexadecanoyl-L-valinate?

- Methodological Answer :

- Use surface tension measurements (Wilhelmy plate method) or fluorescence spectroscopy (with pyrene as a probe) to determine CMC.

- Ensure temperature control (±0.1°C) and replicate experiments (n ≥ 3) to account for variability.

- Compare results with computational models (e.g., COSMO-RS) to validate experimental data .

Q. What are the optimal conditions for studying the solubility of Sodium N-hexadecanoyl-L-valinate in aqueous and organic solvents?

- Methodological Answer :

- Perform phase-solubility studies using shake-flask methods at 25°C and 37°C.

- Analyze solubility in buffered solutions (pH 4–10) to mimic physiological conditions.

- Use UV-Vis spectroscopy or gravimetric analysis for quantification, ensuring calibration curves are validated with independent standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CMC values for Sodium N-hexadecanoyl-L-valinate across different studies?

- Methodological Answer :

- Conduct meta-analysis of existing data, identifying variables such as temperature, ionic strength, and measurement techniques.

- Perform controlled experiments to isolate confounding factors (e.g., buffer composition).

- Apply statistical tools (ANOVA or multivariate regression) to quantify the impact of each variable .

Q. What strategies are effective for studying the interaction of Sodium N-hexadecanoyl-L-valinate with biomembranes?

- Methodological Answer :

- Use Langmuir-Blodgett troughs to model monolayer interactions, monitoring surface pressure-area isotherms.

- Employ fluorescence recovery after photobleaching (FRAP) to assess lipid bilayer fluidity changes.

- Validate findings with molecular dynamics simulations (e.g., GROMACS) to correlate experimental and theoretical data .

Q. How can the stability of Sodium N-hexadecanoyl-L-valinate be optimized under oxidative or hydrolytic conditions?

- Methodological Answer :

- Design accelerated stability studies: expose the compound to H₂O₂ (oxidative stress) or alkaline buffers (hydrolytic stress).

- Monitor degradation via LC-MS and quantify degradation products using area-normalization methods.

- Introduce stabilizing agents (e.g., antioxidants like BHT) and evaluate efficacy via Arrhenius kinetics modeling .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are recommended for validating experimental reproducibility in studies involving Sodium N-hexadecanoyl-L-valinate?

- Methodological Answer :

- Use intraclass correlation coefficients (ICC) to assess inter- and intra-laboratory reproducibility.

- Apply Bland-Altman plots to identify systematic biases in measurement techniques.

- Report confidence intervals (95% CI) for key parameters like CMC or solubility .

Q. How should researchers document structural elucidation data for Sodium N-hexadecanoyl-L-valinate in publications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.